Ethyl [(4-ethylphenyl)carbamoyl]formate
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Overview
Description
Ethyl [(4-ethylphenyl)carbamoyl]formate is an organic compound with the molecular formula C12H15NO3. This compound is characterized by the presence of an ethyl ester group and a carbamoyl group attached to a phenyl ring substituted with an ethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(4-ethylphenyl)carbamoyl]formate typically involves the reaction of ethyl formate with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{OCHO} + \text{C}_9\text{H}_9\text{NCO} \rightarrow \text{C}_2\text{H}_5\text{OCO}\text{NH}\text{C}_6\text{H}_4\text{C}_2\text{H}_5 ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl [(4-ethylphenyl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Ethyl [(4-ethylphenyl)carbamoyl]formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [(4-ethylphenyl)carbamoyl]formate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved may include nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Ethyl [(4-ethylphenyl)carbamoyl]formate can be compared with similar compounds such as:
Ethyl [(4-nitrophenyl)carbamoyl]formate: Differing by the presence of a nitro group instead of an ethyl group.
Ethyl [(4-hydroxyphenyl)carbamoyl]formate: Differing by the presence of a hydroxy group instead of an ethyl group.
Ethyl [(4-ethoxyphenyl)carbamoyl]formate: Differing by the presence of an ethoxy group instead of an ethyl group.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2-(4-ethylanilino)-2-oxoacetate |
InChI |
InChI=1S/C12H15NO3/c1-3-9-5-7-10(8-6-9)13-11(14)12(15)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
STGCGDAOTAGJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)OCC |
Origin of Product |
United States |
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